
(E)-3-(4,5-Difluoro-2-methoxyphenyl)acrylic acid
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Overview
Description
(E)-3-(4,5-Difluoro-2-methoxyphenyl)acrylic acid is a fluorinated acrylic acid derivative characterized by a phenyl ring substituted with two fluorine atoms at positions 4 and 5, a methoxy group at position 2, and an acrylic acid moiety (CH₂=CHCOOH) at position 3. Its molecular formula is C₁₀H₈F₂O₃, with a molecular weight of 202.16 g/mol (calculated).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,5-Difluoro-2-methoxyphenyl)acrylic acid typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored for its mild reaction conditions and functional group tolerance . The general procedure involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base. The reaction is usually carried out in an organic solvent such as toluene or ethanol under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(4,5-Difluoro-2-methoxyphenyl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acrylic acid moiety to an alcohol or alkane.
Substitution: The fluorine atoms and methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
3-(4,5-Difluoro-2-methoxyphenyl)acrylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of pharmaceuticals and as a probe in biochemical studies.
Industry: It is used in the production of polymers and advanced materials with specific properties
Mechanism of Action
The mechanism of action of 3-(4,5-Difluoro-2-methoxyphenyl)acrylic acid involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. The methoxy group can also influence the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs and their properties:
Substituent Effects on Properties
- Electron-Withdrawing vs. In contrast, caffeic acid’s 3,4-dihydroxy groups increase water solubility and antioxidant capacity . The trifluoromethyl (CF₃) group in ’s compound enhances electrophilicity, making it reactive in Pd-catalyzed cross-coupling reactions .
Lipophilicity and Bioactivity :
- Fluorine substituents improve membrane permeability, as seen in antimicrobial acrylic acid derivatives (). The target compound’s difluoro-methoxy substitution may similarly enhance bioavailability compared to polar analogs like caffeic acid.
- Methoxy groups in plant-derived analogs () contribute to stability against oxidative degradation, a trait valuable in natural product isolation .
Biological Activity
(E)-3-(4,5-Difluoro-2-methoxyphenyl)acrylic acid is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological effects, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound features a phenylacrylic structure with difluoro and methoxy substitutions, which are believed to enhance its biological activity. Its molecular formula is C12H10F2O3, and it has a molecular weight of 256.21 g/mol.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Binding : Similar compounds have shown high affinity for various receptors, suggesting that this compound may interact with specific molecular targets in cells.
- Biochemical Pathways : The presence of fluorine atoms is known to enhance binding affinities, potentially modulating enzyme activity and influencing multiple biochemical pathways .
- Environmental Stability : Factors such as temperature and pH can affect the compound's stability and interaction with biological targets, thus impacting its efficacy.
Biological Activities
Research indicates that this compound may exhibit a range of biological activities:
- Anticancer Activity : Preliminary studies suggest potential anticancer properties, possibly through the inhibition of specific signaling pathways involved in tumor growth .
- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties, showing promise in modulating inflammatory responses.
- Antiviral Potential : There are indications that it could possess antiviral activity, although further studies are required to elucidate this effect fully.
In Vitro Studies
In vitro assays have demonstrated that this compound can inhibit cell proliferation in various cancer cell lines. For instance, one study reported an IC50 value indicative of significant cytotoxicity against A431 cells, a model for epidermal growth factor receptor (EGFR) studies .
Comparative Analysis with Similar Compounds
A comparative study with other acrylic acid derivatives revealed that this compound exhibited superior inhibitory effects on specific cancer cell lines compared to its analogs. The presence of difluoro groups was noted to enhance the overall potency of the compound.
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
3-(4,5-difluoro-2-methoxyphenyl)prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2O3/c1-15-9-5-8(12)7(11)4-6(9)2-3-10(13)14/h2-5H,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GODWXUATTLOTOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C=CC(=O)O)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.